
1,2,4-Triazine, 3-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 3-methyl-5-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are six-membered aromatic rings containing three nitrogen atoms The 1,2,4-triazine isomer has nitrogen atoms at positions 1, 2, and 4 of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-methyl-5-phenyl- can be achieved through various methods. One common approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method allows for the formation of the triazine ring with the desired substitutions. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 3-methyl-5-phenyl- often involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis and solid-phase methods has been explored to enhance efficiency and reduce production costs . These methods allow for the rapid and scalable production of the compound, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 3-methyl-5-phenyl- undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich triazine ring.
Nucleophilic Displacement: Nucleophiles can displace substituents on the triazine ring, leading to the formation of new derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield substituted triazines, while nucleophilic displacement can produce a variety of triazine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,2,4-Triazine, 3-methyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
57446-75-0 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3/c1-8-12-10(7-11-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
KOHDDOXUULRGDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
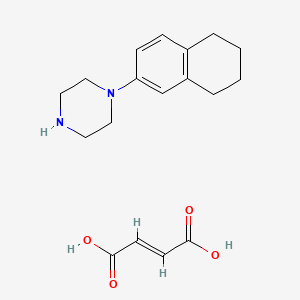
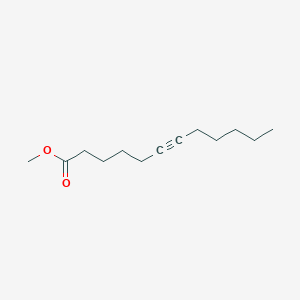
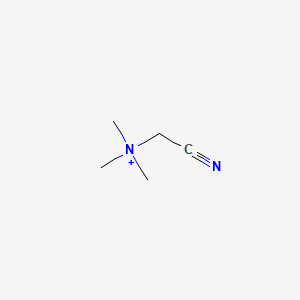
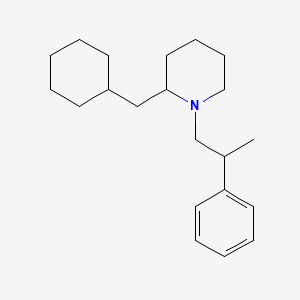

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
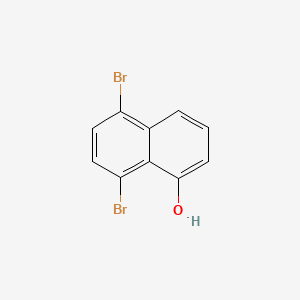
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
